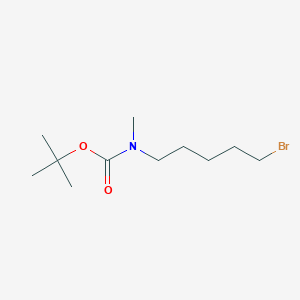![molecular formula C7H12N2O B6236708 1-[5-(aminomethyl)furan-3-yl]ethan-1-amine CAS No. 1781123-12-3](/img/new.no-structure.jpg)
1-[5-(aminomethyl)furan-3-yl]ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-(Aminomethyl)furan-3-yl]ethan-1-amine is a chemical compound characterized by its furan ring structure with an aminomethyl group at the 5-position and an ethan-1-amine group at the 1-position
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with furan-3-carbaldehyde as the starting material.
Reduction Reaction: The aldehyde group is reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (H2/Pd-C).
Amination Reaction: The resulting intermediate undergoes amination to introduce the ethan-1-amine group, often using reagents like ammonia (NH3) or primary amines under specific conditions.
Industrial Production Methods:
Catalytic Hydrogenation: Industrial-scale production may involve catalytic hydrogenation using transition metal catalysts such as palladium on carbon (Pd/C) under high pressure and temperature.
Continuous Flow Chemistry: Advanced methods like continuous flow chemistry can be employed to enhance the efficiency and scalability of the synthesis process.
Types of Reactions:
Oxidation: The furan ring can undergo oxidation reactions to form various derivatives, such as furan-3-carboxylic acid.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of substituted furans.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction Reagents: Lithium aluminum hydride (LiAlH4) and catalytic hydrogenation (H2/Pd-C) are frequently used.
Substitution Reagents: Electrophiles such as halogens (Cl2, Br2) and Lewis acids (AlCl3) are used in substitution reactions.
Major Products Formed:
Oxidation Products: Furan-3-carboxylic acid, furan-3-aldehyde.
Reduction Products: Furan-3-amine, furan-3-methanol.
Substitution Products: 5-substituted furans, such as 5-chlorofuran-3-amine.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: It serves as a precursor for bioactive molecules and is studied for its potential biological activities.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-[5-(aminomethyl)furan-3-yl]ethan-1-amine exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism depends on the context of its application, such as binding to receptors, inhibiting enzymes, or modulating signaling pathways.
Comparison with Similar Compounds
Furan-2-ylmethanamine: Similar structure but with the amine group at the 2-position of the furan ring.
Thiophene-2-ylmethanamine: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness:
This comprehensive overview highlights the significance of 1-[5-(aminomethyl)furan-3-yl]ethan-1-amine in various scientific and industrial contexts. Its unique structure and versatile reactivity make it a valuable compound for research and development.
Properties
CAS No. |
1781123-12-3 |
|---|---|
Molecular Formula |
C7H12N2O |
Molecular Weight |
140.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(tert-butoxy)carbonyl]-N-methyl(tert-butoxy)carbohydrazide](/img/structure/B6236674.png)
